2,6-dichloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,6-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic compound belonging to the imidazo[4,5-b]pyridine family This compound features a fused imidazole and pyridine ring system with chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichloropyridine-3-carboxylic acid with ammonia or an amine under high-temperature conditions to form the imidazole ring. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.
Substitution: Chlorine atoms at the 2 and 6 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2,6-Dichloro-3H-imidazo[4,5-b]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial properties, showing potential as an antimicrobial agent.
Medicine: Research has explored its pharmacological potential, including its use in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-dichloro-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The specific molecular targets and pathways can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
2,6-Dichloro-3H-imidazo[4,5-b]pyridine is similar to other imidazo[4,5-b]pyridine derivatives, such as 2,6-dimethyl-3H-imidazo[4,5-b]pyridine and 2,6-dibromo-3H-imidazo[4,5-b]pyridine. its unique chlorine substitution pattern imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
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Properties
CAS No. |
19918-35-5 |
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Molecular Formula |
C6H3Cl2N3 |
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,6-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11) |
InChI Key |
YCBVVLXZVZADHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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